Synthesis Feasibility via Amino Oxidation
In the only comprehensive head-to-head synthetic study of mononitrochrysene isomers, El-Bayoumy et al. (1992) reported the successful synthesis of 1-nitrochrysene (1-NC), 2-nitrochrysene (2-NC), and 3-nitrochrysene (3-NC) by mCPBA oxidation of their corresponding aminochrysene precursors. However, efforts to synthesize 4-NC and 5-nitrochrysene (5-NC) from 4- and 5-aminochrysene via the same route were unsuccessful [1]. In contrast, 6-nitrochrysene is synthesizable via multiple established routes, including direct nitration of chrysene with nitric acid in acetic acid, and is commercially available as a certified reference material from multiple suppliers. The synthetic inaccessibility of 4-NC has meant that it could not be included in the tumorigenicity bioassay, leaving a critical data gap for this isomer.
| Evidence Dimension | Synthetic success rate via aminochrysene oxidation route |
|---|---|
| Target Compound Data | 4-NC: synthesis attempted from 4-aminochrysene; synthesis unsuccessful |
| Comparator Or Baseline | 6-NC: successfully synthesized via multiple routes; 1-NC, 2-NC, 3-NC: successfully synthesized from corresponding aminochrysenes |
| Quantified Difference | 4-NC yield = 0% (synthesis failed) vs. 6-NC, 1-NC, 2-NC, 3-NC = successful synthesis (yields not specified for individual isomers) |
| Conditions | mCPBA oxidation of aminochrysene precursors; direct nitration of chrysene for 6-NC |
Why This Matters
Procurement of 4-NC for biological testing requires specialized custom synthesis, whereas 6-NC is available off-the-shelf as a certified reference material, making 4-NC the preferred choice only when positional specificity at the 4-position is explicitly required.
- [1] el-Bayoumy K, Desai D, Upadhyaya P, Amin S, Hecht SS. Comparative tumorigenicity of nitrochrysene isomers in newborn mice. Carcinogenesis. 1992;13(12):2271-2275. doi:10.1093/carcin/13.12.2271. PMID: 1473233. View Source
